HDAC3 Isoform Selectivity: 2-Methylthio vs. 2-Hydroxy Benzamide — A >300-Fold Selectivity Switch
In a systematic parallel medicinal chemistry campaign, compound 16 — which incorporates a 2-methylthiobenzamide as its zinc-binding group — inhibited HDAC3 with an IC₅₀ of 29 nM and achieved 690-fold selectivity over HDAC1 (IC₅₀ = 20,000 nM) and >500-fold selectivity over HDAC2 (IC₅₀ = 31,000 nM) [1]. Critically, the direct 2-hydroxy comparator (compound 20) retained HDAC3 potency but exhibited no meaningful selectivity, inhibiting HDAC1, HDAC2, and HDAC3 with comparable potency, thereby functioning as a pan-class I inhibitor rather than an HDAC3-selective agent [1]. The full HDAC isoform panel for compound 16 confirmed unprecedented selectivity of >300-fold over all other HDAC isoforms tested (HDAC1–11), with the exception of HDAC8 (IC₅₀ = 450 nM) and HDAC11 (IC₅₀ = 2,000 nM) [2]. X-ray crystal structures of both compounds bound to HDAC2 (PDB 7KBH for compound 16) revealed distinct zinc-binding modes: the 2-methylthio group induces a monodentate zinc coordination and a novel induced subpocket, whereas the 2-hydroxy analog binds in a bidentate fashion characteristic of non-selective HDAC inhibitors [3].
| Evidence Dimension | HDAC3 isoform selectivity (IC₅₀ ratio HDAC1/HDAC3) |
|---|---|
| Target Compound Data | Compound 16 (2-methylthiobenzamide): HDAC3 IC₅₀ = 29 nM; HDAC1 IC₅₀ = 20,000 nM; selectivity ratio = 690-fold [1] |
| Comparator Or Baseline | Compound 20 (2-hydroxybenzamide): HDAC3 IC₅₀ = ~7 nM (comparable potency); HDAC1 IC₅₀ = ~30 nM (non-selective pan-class I inhibitor); selectivity ratio = ~4-fold [1] |
| Quantified Difference | 690-fold vs. ~4-fold HDAC1/HDAC3 selectivity — a >170-fold differential in selectivity attributable solely to the 2-methylthio → 2-hydroxy substitution |
| Conditions | Biochemical inhibition assay using recombinant human HDAC isoforms 1–11; values are the average of ≥2 independent measurements with standard deviation <3-fold of the reported mean (ACS Med Chem Lett, 2020) |
Why This Matters
For researchers procuring an HDAC3-selective chemical probe or lead scaffold, the 2-methylthiobenzamide motif is validated as the critical selectivity determinant — the 2-hydroxy analog, despite similar or better potency, is functionally a different pharmacological tool entirely.
- [1] Liu J, Yu W, Sha D, Alhassan A-B, Kelly J, Duffy JL, Holloway MK, Howell BJ, Kozlowski JA, Liu J, Barnard RJO, Maletic M, Klein DJ, Wolkenberg SE, Carroll SS, Yu Y. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. Table 1 and Table 3. doi:10.1021/acsmedchemlett.0c00462 View Source
- [2] Liu J et al. ACS Med Chem Lett. 2020;11(12):2476-2483. Table 3: HDAC Screen for HDAC3 Selective Inhibitor 16. HDAC1=20,000 nM; HDAC2=31,000 nM; HDAC3=29 nM; HDAC4–7,9=>40,000 nM; HDAC8=450 nM; HDAC10=10,000 nM; HDAC11=2,000 nM. View Source
- [3] RCSB PDB. 7KBH: Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 16). Deposited 2020-10-02. Resolution 2.68 Å. doi:10.2210/pdb7kbh/pdb View Source
